5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-9-6-3-1-2-4-7(6)10-12(9)8(5-16-10)11(14)15/h1-4,8,10H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPPKDOOVXQPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
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Thioamide Preparation : A substituted benzamide undergoes thionation using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) to yield the corresponding thioamide.
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Cyclocondensation : The thioamide reacts with a functionalized isoindole (e.g., 5-oxo-2,3-dihydro-1H-isoindole) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C. POCl₃ is added dropwise to initiate ring closure.
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Carboxylic Acid Formation : Hydrolysis of the intermediate with aqueous sodium hydroxide (NaOH) liberates the carboxylic acid group, followed by acidification to precipitate the final product.
Typical Reaction Conditions :
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Temperature: 0–25°C
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Reaction Time: 12–24 hours
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Yield: 45–60% (after purification via recrystallization from ethanol/water).
Industrial-Scale Production
To address scalability challenges, continuous flow reactors have been adopted in industrial settings. These systems enhance heat and mass transfer, reducing side reactions and improving overall efficiency. Catalysts such as zeolites or immobilized enzymes are employed to accelerate the cyclocondensation step, while automated pH control ensures consistent hydrolysis.
Process Optimization:
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Flow Reactor Parameters :
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Residence Time: 30–60 minutes
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Temperature: 50–70°C (higher than lab conditions due to improved heat dissipation)
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Pressure: 1–2 bar
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Catalytic Systems :
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Zeolite H-Y: Enhances thiazole ring formation via Brønsted acid sites.
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Lipase-based catalysts: Improve regioselectivity during hydrolysis.
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Industrial Yield : 68–75% with ≥98% purity (HPLC).
Comparative Analysis of Synthetic Methods
The table below contrasts laboratory and industrial approaches:
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reaction Time | 12–24 hours | 30–60 minutes |
| Temperature | 0–25°C | 50–70°C |
| Catalyst | POCl₃ | Zeolite H-Y/Lipase |
| Yield | 45–60% | 68–75% |
| Purification | Recrystallization | Continuous centrifugation |
| Scalability | Limited | High |
Challenges and Mitigation Strategies
Side Reactions
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Issue : Isoindole dimerization or over-oxidation of the thiazole ring.
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Solution : Use of inert atmospheres (N₂/Ar) and low temperatures during cyclocondensation.
Purification Difficulties
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Issue : Co-precipitation of byproducts during acidification.
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Solution : Gradient pH adjustment and chromatographic separation (C18 silica gel).
Chemical Reactions Analysis
Types of Reactions
5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Stereochemical Differences
Table 1: Structural Comparison of Thiazolo-Isoindole Derivatives
Key Observations :
- The 1-oxide derivative introduces a sulfoxide group, altering electronic properties and possibly improving solubility. However, commercial discontinuation suggests challenges in synthesis or stability .
- Methyl ester derivatives (e.g., compound in ) retain biological relevance but differ in pharmacokinetics due to esterification .
Key Observations :
Key Observations :
Biological Activity
5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.
- Chemical Formula : C₁₁H₉NO₃S
- Molar Mass : 235.26 g/mol
- CAS Number : 118726-68-4
Antimicrobial Activity
Research indicates that derivatives of thiazolo[2,3-a]isoindole exhibit significant antimicrobial properties. In a study evaluating various compounds against Gram-positive and Gram-negative bacteria as well as fungal species, it was found that certain derivatives had superior antibacterial potency compared to standard antibiotics like ampicillin. Notably:
- Compounds demonstrated higher antifungal activity than bifonazole and ketoconazole by factors ranging from 6 to 52 times .
- Specific compounds showed effectiveness against resistant strains such as MRSA and Pseudomonas aeruginosa.
| Compound | Antibacterial Activity (IC50) | Antifungal Activity (IC50) |
|---|---|---|
| 5a | 0.5 µg/mL | 0.2 µg/mL |
| 5b | 0.3 µg/mL | 0.1 µg/mL |
| 5c | 0.4 µg/mL | 0.15 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms:
- It has been reported to inhibit tumor growth in vitro and in vivo models.
- The mechanism involves the modulation of signaling pathways related to cell proliferation and survival .
Enzyme Inhibition
Thiazolo derivatives have been identified as potential inhibitors of various enzymes:
- Xanthine Oxidase Inhibitors : Compounds derived from this scaffold have been shown to effectively inhibit xanthine oxidase, which is crucial for gout treatment.
- Phosphatidylinositol-3-Kinase (PI3K) Inhibition : Some studies highlight their role in modulating PI3K pathways, which are significant in cancer biology .
Case Studies
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Study on Antimicrobial Properties :
A series of thiazolo derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that modifications on the thiazole ring significantly impacted their activity against both bacteria and fungi. -
Anticancer Mechanism Investigation :
Research involving cell lines demonstrated that treatment with thiazolo derivatives led to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and subsequent apoptosis in cancer cells.
Q & A
Q. What synthetic methods are reported for the preparation of 5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid, and what yields are typically achieved?
The compound is synthesized via diastereoselective condensation of L-cysteine methyl ester with 2-carboxybenzaldehyde in acetic acid under reflux, achieving 71% yield. Sodium acetate is used to catalyze the reaction, and the product is confirmed via NMR, IR, and optical rotation analysis. Recrystallization from dichloromethane enhances purity .
Q. How is the stereochemistry of this compound determined in synthetic products?
Stereochemical assignment relies on NMR (e.g., δ 5.19–5.22 ppm for H3 and δ 6.04 ppm for H9b) and optical rotation (). X-ray crystallography of structurally analogous compounds (e.g., ethyl 5-(5-oxo-2,3-dihydro-5H-oxazolo[2,3-a]isoindol-9b-ylmethyl)isoxazole-3-carboxylate) validates the (3R,9bS) configuration through bond-length and torsion-angle analysis .
Q. What computational approaches have been used to evaluate its bioactivity?
In silico docking against Mycobacterium tuberculosis targets (InhA and EthR) yielded binding scores of -6.480 and -6.538, suggesting moderate inhibitory potential. These scores are benchmarked against other compounds (e.g., C14: -9.218/-8.030), guiding prioritization for in vitro assays .
Advanced Research Questions
Q. What strategies resolve racemic mixtures of thiazolo-isoindole derivatives, and how is enantiomeric purity assessed?
Racemic mixtures are resolved via chromatography on cellulose triacetate. Enantiomeric purity is confirmed using chiral HPLC or circular dichroism. For example, (9bS)-enantiomers derived from 2-acetylbenzoic acid and 2-aminoethanethiol are separated using this method .
Q. How does the reaction mechanism for forming thiazolo[2,3-a]isoindole derivatives proceed?
The mechanism involves acetic acid-catalyzed imine formation between 2-aminothiazol-4(5H)-one and 3-formyl-indole derivatives, followed by cyclization. Sodium acetate deprotonates intermediates, stabilizing the transition state. Reflux for 3–5 hours ensures completion, with by-products minimized via stoichiometric control .
Q. What are the key challenges in optimizing synthetic yield, and how are they addressed?
Challenges include diastereoselectivity control and by-product formation. Optimizing reagent ratios (e.g., 1.1 equiv aldehyde), anhydrous acetic acid, and controlled reflux temperatures improve yields. Recrystallization from DMF/acetic acid removes impurities .
Q. How does flash vacuum pyrolysis affect the stability of this compound?
Pyrolysis induces decarboxylation, generating chiral 5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindoles (e.g., compound 21 from precursor 19). The carboxylate group is lost, but the core heterocyclic structure remains intact, with moderate yields (40–60%) .
Methodological Notes
- Synthesis: Prioritize anhydrous conditions and stoichiometric precision to avoid racemization .
- Characterization: Combine / NMR, IR, and X-ray crystallography for unambiguous structural validation .
- Computational Screening: Use docking scores as preliminary filters but validate with enzymatic assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
